molecular formula C19H16N2O2S B5787942 N'-[3-(2-furyl)-2-propen-1-ylidene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide

N'-[3-(2-furyl)-2-propen-1-ylidene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide

Cat. No. B5787942
M. Wt: 336.4 g/mol
InChI Key: DMKHZMLTMOEKDQ-YDVLGVQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[3-(2-furyl)-2-propen-1-ylidene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide, also known as FPTH, is a compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FPTH has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N'-[3-(2-furyl)-2-propen-1-ylidene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and viral replication. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression. This compound has also been found to inhibit the activity of the JAK/STAT signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. This compound has also been shown to inhibit viral replication in vitro. In vivo studies have shown that this compound can inhibit tumor growth in mice and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[3-(2-furyl)-2-propen-1-ylidene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide in lab experiments is its simple and efficient synthesis method. This compound is also relatively stable and can be stored for long periods of time. However, one limitation is that this compound is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for research involving N'-[3-(2-furyl)-2-propen-1-ylidene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the efficacy of this compound in vivo and to investigate its potential toxicity and side effects. Another area of research is this compound's potential as an anti-inflammatory and antiviral agent. Studies are needed to determine the mechanisms of action of this compound in these contexts and to investigate its potential applications in treating viral infections and inflammatory diseases. Additionally, further studies are needed to optimize the synthesis and formulation of this compound for use in various applications.

Synthesis Methods

N'-[3-(2-furyl)-2-propen-1-ylidene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-furanaldehyde, thiosemicarbazide, and acetophenone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a yellow crystalline solid that can be purified using recrystallization.

Scientific Research Applications

N'-[3-(2-furyl)-2-propen-1-ylidene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antiviral properties, specifically against the hepatitis C virus.

properties

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-5-methyl-4-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-14-18(15-7-3-2-4-8-15)17(13-24-14)19(22)21-20-11-5-9-16-10-6-12-23-16/h2-13H,1H3,(H,21,22)/b9-5+,20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKHZMLTMOEKDQ-YDVLGVQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)NN=CC=CC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CS1)C(=O)N/N=C/C=C/C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.